Antiprotealide -

Antiprotealide

Catalog Number: EVT-1579598
CAS Number:
Molecular Formula: C12H18ClNO4
Molecular Weight: 275.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Antiprotealide is a natural product found in Salinispora tropica with data available.
Overview

Antiprotealide is a synthetic compound belonging to the class of salinosporamide derivatives, which are known for their potent proteasome-inhibiting properties. This compound has garnered attention in the field of medicinal chemistry due to its potential applications in cancer therapy, specifically targeting cancer cells through the inhibition of proteasome activity. The biosynthesis of antiprotealide involves engineered biosynthetic pathways that allow for the production of unnatural derivatives with enhanced biological activities.

Source and Classification

Antiprotealide is derived from the marine bacterium Salinispora tropica, which produces various salinosporamide compounds. These compounds are classified as natural products and are characterized by their complex structures and biological activities, particularly as proteasome inhibitors. The specific biosynthetic pathway for antiprotealide involves genetic manipulation to enhance the yield and specificity of its production.

Synthesis Analysis

Methods

The synthesis of antiprotealide involves a combination of genetic engineering and biochemical techniques. The primary method includes:

  • Genetic Disruption: Targeting specific genes within the sal locus, such as salX, through PCR-based mutagenesis to eliminate background biosynthesis pathways that compete with antiprotealide production.
  • Precursor-Directed Biosynthesis: Administering specific amino acids, such as dl-3-cyclopentylalanine, to engineered strains of S. tropica to facilitate the incorporation of desired structural features into the final product.

Technical Details

The synthesis process utilizes nonribosomal peptide synthetase biochemistry, where amino acid selection and activation are conducted by specific enzymes. For instance, the adenylation-peptidyl carrier protein didomain SalB plays a crucial role in this process. The final assembly of antiprotealide involves condensation reactions catalyzed by polyketide synthases.

Molecular Structure Analysis

Antiprotealide possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. While specific structural data may vary, it typically includes:

  • A cyclic structure with multiple stereocenters.
  • Functional groups that enhance its interaction with proteasome enzymes.

Structural Data

While detailed crystallographic data may not be available in all sources, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to elucidate the structure of antiprotealide.

Chemical Reactions Analysis

Antiprotealide undergoes various chemical reactions during its biosynthesis and when interacting with biological targets:

  • Biosynthetic Reactions: These include enzymatic reactions catalyzed by nonribosomal peptide synthetases and polyketide synthases that build the compound from simpler precursors.
  • Biological Reactions: As a proteasome inhibitor, antiprotealide binds to the active site of proteasomes, disrupting their function and leading to apoptosis in cancer cells.

Technical Details

The enzymatic pathways involved in its synthesis can be influenced by substrate availability and genetic modifications in the producing organism. This allows for fine-tuning of both yield and specificity of antiprotealide production.

Mechanism of Action

The mechanism by which antiprotealide exerts its effects primarily involves:

  • Proteasome Inhibition: Antiprotealide binds covalently to the catalytic sites of proteasomes, preventing them from degrading ubiquitinated proteins. This accumulation of proteins leads to cellular stress and ultimately triggers apoptosis in cancer cells.

Process Data

Research indicates that antiprotealide's binding affinity for proteasomes is significant, making it a potent agent against various cancer types. The specific interactions at the molecular level can be studied using techniques such as X-ray crystallography and computational modeling.

Physical and Chemical Properties Analysis

Physical Properties

Antiprotealide is typically characterized by:

Chemical Properties

Chemical properties include:

  • Stability: Antiprotealide is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of reactive functional groups allows for potential modifications that can enhance its therapeutic efficacy.

Relevant analyses often employ techniques like High-Performance Liquid Chromatography (HPLC) for purity assessments and stability studies.

Applications

Antiprotealide has significant potential applications in scientific research and medicinal chemistry:

  • Cancer Therapy: As a proteasome inhibitor, it is being investigated for its efficacy against various cancers, including multiple myeloma and solid tumors.
  • Research Tool: Its unique mechanism makes it valuable for studying proteasome function and cellular stress responses in cancer biology.

Properties

Product Name

Antiprotealide

IUPAC Name

(1R,4R,5S)-4-(2-chloroethyl)-1-[(1S)-1-hydroxy-2-methylpropyl]-5-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione

Molecular Formula

C12H18ClNO4

Molecular Weight

275.73 g/mol

InChI

InChI=1S/C12H18ClNO4/c1-6(2)8(15)12-10(17)18-11(12,3)7(4-5-13)9(16)14-12/h6-8,15H,4-5H2,1-3H3,(H,14,16)/t7-,8-,11-,12-/m0/s1

InChI Key

ISOLNHGTJDCQNQ-OSTYVCCYSA-N

SMILES

CC(C)C(C12C(=O)OC1(C(C(=O)N2)CCCl)C)O

Synonyms

antiprotealide

Canonical SMILES

CC(C)C(C12C(=O)OC1(C(C(=O)N2)CCCl)C)O

Isomeric SMILES

CC(C)[C@@H]([C@]12C(=O)O[C@]1([C@H](C(=O)N2)CCCl)C)O

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